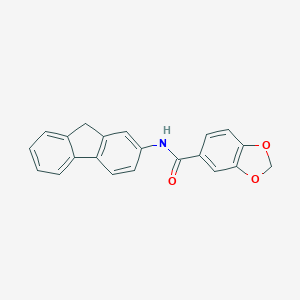![molecular formula C17H20N2O2 B270507 N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide, commonly known as DMAA, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. DMAA is a derivative of the naturally occurring compound, geranium oil, and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of DMAA is not fully understood. However, it is believed to work by increasing the levels of various neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, attention, and energy levels.
Biochemical and Physiological Effects:
DMAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance athletic performance. DMAA has also been found to increase the release of various neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, attention, and energy levels.
实验室实验的优点和局限性
DMAA has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. DMAA is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, DMAA also has some limitations. It is a relatively new compound, and its long-term effects on the body are not fully understood. DMAA is also a potent stimulant and can have adverse effects on the cardiovascular system.
未来方向
There are several future directions for research on DMAA. One area of research could focus on the development of new synthesis methods for DMAA that are more efficient and cost-effective. Another area of research could focus on the potential medical applications of DMAA, such as its use in the treatment of ADHD, depression, and Alzheimer's disease. Finally, future research could also focus on the long-term effects of DMAA on the body, particularly its effects on the cardiovascular system.
Conclusion:
In conclusion, DMAA is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a range of biochemical and physiological effects, including increased energy, improved cognitive function, and enhanced athletic performance. DMAA has several advantages for use in lab experiments, but also has some limitations. Future research could focus on the development of new synthesis methods, potential medical applications, and the long-term effects of DMAA on the body.
合成方法
DMAA is synthesized through a multistep process that involves the reaction of geranium oil with various reagents. The first step involves the reaction of geranium oil with hydrochloric acid to form 1,3-dimethylamylamine (DMAA). DMAA is then reacted with 4-nitrobenzaldehyde to form the intermediate product, N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride, to form DMAA.
科学研究应用
DMAA has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a range of biochemical and physiological effects, including increased energy, improved cognitive function, and enhanced athletic performance. DMAA has also been studied for its potential applications in the treatment of various medical conditions, such as attention deficit hyperactivity disorder (ADHD), depression, and Alzheimer's disease.
属性
产品名称 |
N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)15-10-8-14(9-11-15)18-17(20)12-13-6-4-5-7-16(13)21-3/h4-11H,12H2,1-3H3,(H,18,20) |
InChI 键 |
QTBNMSPUJCYTGH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



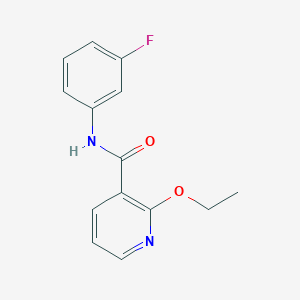
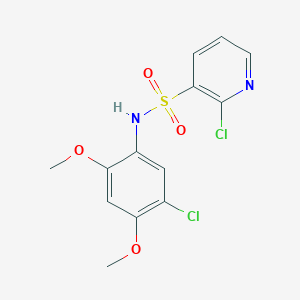
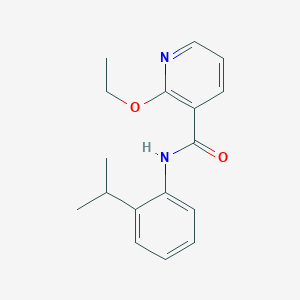
![Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270442.png)
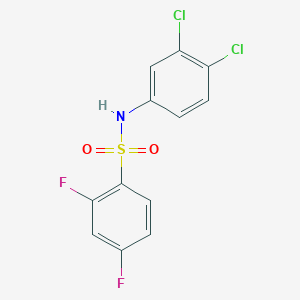
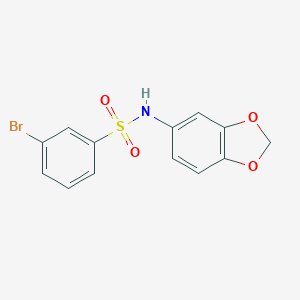
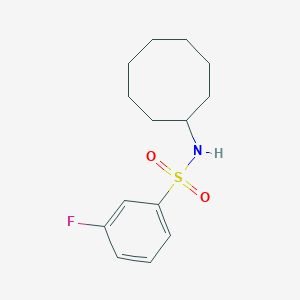
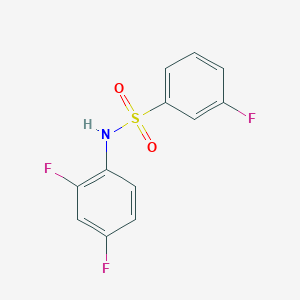
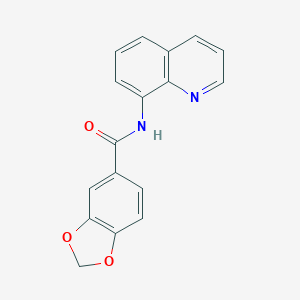
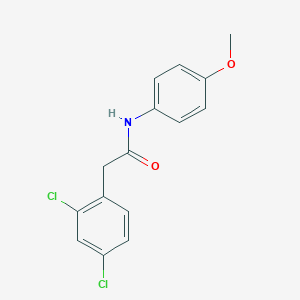
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
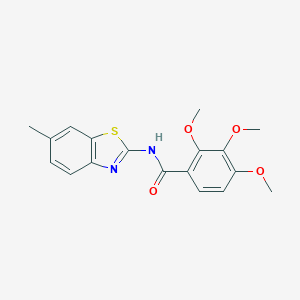
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
